Cas no 953899-02-0 (N-(piperidin-4-yl)cyclobutanecarboxamide)

N-(piperidin-4-yl)cyclobutanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxamide, N-4-piperidinyl-
- N-(piperidin-4-yl)cyclobutanecarboxamide
-
- インチ: 1S/C10H18N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h8-9,11H,1-7H2,(H,12,13)
- InChIKey: FKPSGXGIDFXXEJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2CCNCC2)=O)CCC1
計算された属性
- せいみつぶんしりょう: 182.142
- どういたいしつりょう: 182.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
N-(piperidin-4-yl)cyclobutanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66164-1.0g |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95.0% | 1.0g |
$571.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-1G |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 1g |
¥ 2,626.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-5G |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 5g |
¥ 7,873.00 | 2023-04-12 | |
Enamine | EN300-66164-5.0g |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95.0% | 5.0g |
$1654.0 | 2025-02-20 | |
A2B Chem LLC | AV58730-250mg |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 250mg |
$288.00 | 2024-07-18 | |
1PlusChem | 1P01AAAY-10g |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 10g |
$3095.00 | 2023-12-15 | |
1PlusChem | 1P01AAAY-2.5g |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 2.5g |
$1444.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0884-500mg |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 500mg |
¥1908.0 | 2024-04-16 | |
Aaron | AR01AAJA-2.5g |
N-(piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 2.5g |
$1563.00 | 2024-07-18 | |
Aaron | AR01AAJA-500mg |
N-(Piperidin-4-yl)cyclobutanecarboxamide |
953899-02-0 | 95% | 500mg |
$636.00 | 2025-02-09 |
N-(piperidin-4-yl)cyclobutanecarboxamide 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N-(piperidin-4-yl)cyclobutanecarboxamideに関する追加情報
N-(piperidin-4-yl)cyclobutanecarboxamide: A Promising Compound with Broad Pharmacological Potential
N-(piperidin-4-yl)cyclobutanecarboxamide, with the chemical identifier CAS No. 953899-02-0, represents a novel class of small molecule compounds that have attracted significant attention in recent years. This compound is characterized by its unique molecular framework, which combines a cyclobutane ring with a piperidine moiety through a carboxamide linkage. The structural complexity of this molecule provides a foundation for diverse pharmacological activities, making it a subject of extensive research in the field of medicinal chemistry.
N-(piperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. Recent research has demonstrated its ability to modulate multiple biological targets, including protein kinases and ion channels. These properties make it a promising candidate for the development of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. The compound's ability to interact with a wide range of molecular targets suggests its potential as a multifunctional therapeutic agent.
One of the most notable aspects of N-(piperid,4-yl)cyclobutanecarboxamide is its structural versatility. The cyclobutane ring, a four-membered cyclic structure, contributes to the molecule's rigidity and stability, while the piperidine ring provides a flexible, nitrogen-containing scaffold. This combination of rigid and flexible regions may be crucial for the compound's ability to bind to diverse protein targets. The carboxamide linkage further enhances the molecule's polarity, which may influence its solubility and pharmacokinetic properties.
Recent studies have highlighted the potential of N-(piperidin-4-yl)cyclobutanecarboxamide in the context of neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant neuroprotective effects in models of Parkinson's disease. The study suggested that the compound's ability to modulate mitochondrial function and reduce oxidative stress may underlie its therapeutic potential. These findings are particularly relevant given the growing prevalence of neurodegenerative disorders and the need for novel therapeutic strategies.
In addition to its neuroprotective properties, N-(piperidin-4-yl)cyclobutanecarboxamide has shown promise in the treatment of inflammatory conditions. A 2022 study published in Pharmaceutical Research demonstrated that the compound possesses anti-inflammatory activity by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. This property could make it a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's potential as an anti-inflammatory agent is further supported by a 2023 study published in Drug Discovery Today, which explored its effects on cytokine production in immune cells. The study found that N-(piperidin-4-yl)cyclobutanecarboxamide significantly reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have broad applications in the treatment of inflammatory disorders.
From a synthetic perspective, the development of N-(piperidin-4-yl)cyclobutanecarboxamide has been facilitated by advances in organic chemistry. A 2021 study published in Organic Letters described a novel synthetic route to this compound, which involves the use of catalytic asymmetric reactions to achieve high stereocontrol. This synthetic strategy not only improves the efficiency of the synthesis but also allows for the potential modification of the molecule to enhance its therapeutic properties.
The pharmacokinetic profile of N-(piperidin-4-yl)cyclobutanecarboxamide is another area of active research. A 2022 study published in Drug Metabolism and Disposition investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The study found that the compound exhibits moderate oral bioavailability and a favorable distribution profile, which are important factors for its potential use as a therapeutic agent.
Despite its promising properties, the development of N-(piperidin-4-yl)cyclobutanecarboxamide as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacological profile to enhance its efficacy and safety. For example, a 2023 study published in ACS Chemical Biology explored the use of structure-based drug design to identify potential modifications that could improve the compound's potency and reduce its toxicity.
In conclusion, N-(piperidin-4-yl)cyclobutanecarboxamide represents a promising candidate for the development of novel therapeutics. Its unique molecular structure and diverse pharmacological activities make it a valuable subject of research in the field of medicinal chemistry. As further studies are conducted, it is likely that this compound will play an increasingly important role in the treatment of a wide range of diseases.
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